bFGF (119-126)

Description

BenchChem offers high-quality bFGF (119-126) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bFGF (119-126) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

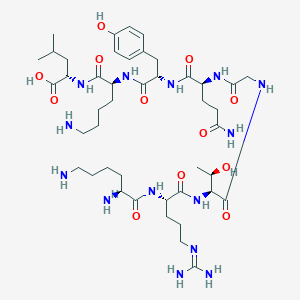

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDSBTNBXZKKLC-MVPDBZEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76N14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

993.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Inhibition of the bFGF (119-126) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathway initiated by basic Fibroblast Growth Factor (bFGF), with a specific focus on the inhibitory mechanisms and experimental evaluation of the bFGF (119-126) peptide. This document details the core signaling cascade, quantitative data on a potent cyclic inhibitor, and detailed protocols for key experimental assays.

Introduction to bFGF Signaling

Basic Fibroblast Growth Factor (bFGF or FGF2) is a member of the fibroblast growth factor family, a group of signaling proteins that play crucial roles in various cellular processes, including proliferation, differentiation, migration, and angiogenesis[1]. The biological effects of bFGF are mediated through its interaction with high-affinity Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases[1][2].

The activation of FGFRs by bFGF is a multi-step process. It begins with bFGF binding to heparan sulfate proteoglycans (HSPGs) on the cell surface, which facilitates the formation of a stable complex with FGFRs. This leads to receptor dimerization, which in turn activates the intracellular tyrosine kinase domains through autophosphorylation[2][3]. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream signaling cascades that are critical in both normal physiological processes and in pathological conditions such as cancer[1][2].

The bFGF (119-126) Peptide as an Inhibitor

The bFGF (119-126) peptide is a biologically active fragment corresponding to a surface loop region of the bFGF protein[2][4][5]. This peptide has been identified as an inhibitor of bFGF signaling. Its primary mechanism of action is the inhibition of bFGF receptor dimerization and subsequent activation[4][5]. By interfering with this crucial initial step, the bFGF (119-126) peptide can effectively block the downstream signaling cascades.

Research has shown that the conformation of this peptide is critical for its inhibitory activity. A cyclic version of the bFGF (118-126) fragment, referred to as BGF1, has demonstrated potent anti-tumor and anti-metastatic activity, whereas the linear version of the peptide was found to be ineffective[2]. This highlights the importance of structural constraints in designing effective peptide-based inhibitors.

Quantitative Data on bFGF (119-126) Inhibition

The efficacy of bFGF (119-126) pathway inhibition has been quantified in various studies. The following table summarizes the inhibitory concentration (IC50) values for the cyclic peptide BGF1 in different cell lines.

| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |

| BGF1 (cyclic bFGF 118-126) | HUVEC | FGF2-induced proliferation | 1.09 | [2] |

| BGF1 (cyclic bFGF 118-126) | 4T1 Mammary Carcinoma | FGF2-induced proliferation | 1.27 | [2] |

| BGF2 (linear bFGF 118-126) | HUVEC | FGF2-induced proliferation | Ineffective | [2] |

Signaling Pathway and Inhibition Mechanism

The following diagrams illustrate the bFGF signaling pathway and the mechanism of its inhibition by the bFGF (119-126) peptide.

References

The Discovery and Synthesis of bFGF Octapeptide (119-126): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Fibroblast Growth Factor (bFGF), a potent mitogen, plays a crucial role in various physiological and pathological processes, including angiogenesis and tumor development. The identification and synthesis of fragments of bFGF that can modulate its activity have been a significant area of research for therapeutic applications. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the bFGF octapeptide corresponding to residues 119-126, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL). This peptide has been identified as a biologically active fragment that can inhibit the activation of bFGF receptors.[1][2][3][4] This document details the available quantitative data, experimental protocols for its synthesis and biological evaluation, and the signaling pathways involved.

Introduction

Basic Fibroblast Growth Factor (bFGF or FGF2) is a member of the FGF family of polypeptide growth factors that regulate a multitude of cellular processes, including proliferation, differentiation, and migration.[1] Its signaling is mediated through high-affinity binding to FGF receptors (FGFRs), which are receptor tyrosine kinases. The interaction of bFGF with its receptors is a critical step in initiating downstream signaling cascades that are implicated in both normal physiological functions and various disease states, such as cancer.

The octapeptide bFGF (119-126), with the amino acid sequence H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH, corresponds to a specific region of the human and bovine bFGF protein.[1][2] This peptide has been investigated for its potential to act as an antagonist of bFGF activity by inhibiting the dimerization and activation of its receptors.[1][2][3][4] This guide will explore the scientific foundation for the discovery of this octapeptide and the technical aspects of its synthesis and characterization.

Physicochemical Properties and Quantitative Data

The bFGF octapeptide (119-126) is a synthetic peptide with specific physicochemical properties that are crucial for its handling and biological activity.

| Property | Value | Reference |

| Sequence | H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (KRTGQYKL) | [1][5] |

| Molecular Formula | C44H76N14O12 | [5] |

| Molecular Weight | 993.18 g/mol | [5] |

Biological Activity Data

Quantitative data on the biological activity of the linear bFGF octapeptide (119-126) is somewhat limited and presents some conflicting findings in the literature.

| Parameter | Value/Observation | Cell Line | Experimental Conditions | Reference |

| FGFR1 Binding | High affinity | - | Not specified | [1] |

| Inhibition of Cell Proliferation | Complete inhibition at 1 µg/ml | Bovine Aortic Endothelial Cells | Basal proliferation (in the absence of exogenous bFGF) | [1] |

| Inhibition of Cell Proliferation | Ineffective | HUVECs, 4T1 mammary carcinoma, U87 glioblastoma, SKOV3 ovarian cancer cells | - | [1] |

It is important to note that a study focusing on a cyclic analog of the bFGF (118-126) fragment reported the linear KRTGQYKL peptide to be ineffective in inhibiting the proliferation of several cell lines.[1] This contrasts with earlier findings and suggests that the conformation of the peptide may be critical for its inhibitory activity.

Experimental Protocols

Synthesis of bFGF Octapeptide (119-126) by Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the KRTGQYKL octapeptide is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or equivalent coupling reagent

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with a coupling reagent (e.g., DIC and HOBt) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Tyr, Gln, Gly, Thr, Arg, Lys).

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection of Side Chains:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Caption: Workflow for the solid-phase synthesis of bFGF octapeptide (119-126).

Cell Proliferation Assay (MTT Assay)

This protocol describes a general method to assess the effect of the bFGF octapeptide on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

-

Complete endothelial cell growth medium

-

Basal medium (without growth factors)

-

Recombinant human bFGF

-

Synthesized bFGF octapeptide (119-126)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.

-

Serum Starvation: Replace the complete medium with basal medium and incubate for 24 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of the bFGF octapeptide in basal medium.

-

Prepare a solution of bFGF in basal medium (e.g., 10 ng/mL).

-

Treat the cells with the following conditions (in triplicate):

-

Basal medium only (negative control)

-

Basal medium + bFGF (positive control)

-

Basal medium + bFGF + varying concentrations of bFGF octapeptide

-

Basal medium + varying concentrations of bFGF octapeptide alone

-

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of the octapeptide compared to the bFGF-stimulated control.

Caption: General workflow for assessing cell proliferation using the MTT assay.

Mechanism of Action and Signaling Pathway

The proposed mechanism of action for the bFGF octapeptide (119-126) is the inhibition of bFGF-induced signaling by interfering with the dimerization and activation of FGF receptors.

bFGF signaling is initiated by the binding of bFGF and heparan sulfate proteoglycans (HSPGs) to FGFRs, which induces receptor dimerization. This dimerization brings the intracellular tyrosine kinase domains into close proximity, leading to their autophosphorylation and activation. The activated FGFR then phosphorylates various downstream signaling molecules, including FRS2, PLCγ, and components of the Ras-MAPK and PI3K-AKT pathways, ultimately leading to cellular responses such as proliferation, migration, and survival.

The bFGF octapeptide (119-126) is thought to bind to the FGFR and sterically hinder the formation of the active dimeric receptor complex, thereby blocking the initiation of the downstream signaling cascade.

Caption: bFGF signaling pathway and the proposed inhibitory action of the octapeptide.

Conclusion

The bFGF octapeptide (119-126) represents a promising starting point for the development of modulators of bFGF activity. Its ability to bind to FGFR1 and, in some contexts, inhibit endothelial cell proliferation highlights its potential as a research tool and a lead compound for therapeutic development. However, the conflicting reports on the activity of the linear peptide underscore the need for further investigation into its structure-activity relationship, with a particular focus on the role of peptide conformation. The detailed protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and related peptides, facilitating future research in this area. Further studies are warranted to elucidate the precise binding affinity, optimize the peptide sequence for enhanced activity and stability, and fully validate its therapeutic potential in preclinical models.

References

An In-depth Technical Guide to the Biological Function of bFGF Fragment 119-126

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent signaling protein that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis. The dysregulation of the bFGF signaling pathway is implicated in various pathological conditions, most notably in tumor growth and metastasis. Consequently, the bFGF/FGFR (Fibroblast Growth Factor Receptor) axis has emerged as a significant target for therapeutic intervention. This technical guide focuses on a specific octapeptide fragment of human and bovine bFGF, corresponding to amino acid residues 119-126, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL). This fragment has been identified as a biologically active peptide that inhibits the function of the full-length bFGF protein.[1][2][3][4]

The primary mechanism of action for the bFGF 119-126 fragment is the inhibition of bFGF receptor dimerization and subsequent activation.[1][2][4] By binding to components of the signaling complex, the peptide effectively antagonizes the mitogenic and angiogenic effects of bFGF. This inhibitory action has positioned the 119-126 fragment, and its more potent cyclic analogs, as a promising candidate for the development of novel anti-cancer and anti-angiogenic therapies.

Quantitative Data Summary

The inhibitory activity of the bFGF 119-126 fragment and its analogs has been quantified in various in vitro studies. A cyclic analog of this fragment, designated BGF1, has demonstrated significant potency in inhibiting bFGF-induced cell proliferation across several cell lines. The linear form of the 119-126 peptide is reported to be less effective.[5]

| Peptide/Analog | Cell Line | Assay | Endpoint | IC50 Value |

| Cyclic bFGF 118-126 (BGF1) | HUVECs (Human Umbilical Vein Endothelial Cells) | Cell Proliferation | Inhibition of bFGF-induced proliferation | 1.09 µM |

| Cyclic bFGF 118-126 (BGF1) | 4T1 (Murine Mammary Carcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | 1.27 µM |

| Cyclic bFGF 118-126 (BGF1) | U87 (Human Glioblastoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | 0.65 µM |

| Cyclic bFGF 118-126 (BGF1) | SKOV3 (Human Ovarian Carcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | 0.18 µM |

| P7 (bFGF-binding peptide) | HT-29 (Human Colon Adenocarcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | ~1 µM |

| P7 (bFGF-binding peptide) | LoVo (Human Colon Adenocarcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | ~1 µM |

| P7 (bFGF-binding peptide) | Caco2 (Human Colorectal Adenocarcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | ~4 µM |

Signaling Pathways

The bFGF 119-126 fragment exerts its biological function by disrupting the canonical bFGF/FGFR signaling cascade. The binding of bFGF to its receptor (FGFR) and a co-receptor, heparan sulfate proteoglycan (HSPG), induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways, primarily the Ras-MAPK and PI3K-Akt pathways. These pathways are central to cell proliferation, survival, and migration.

By inhibiting the initial receptor dimerization and activation, the bFGF 119-126 fragment effectively blocks the propagation of these downstream signals. The cyclic analog BGF1 has been shown to reduce FGFR1 phosphorylation.[5] This leads to the suppression of key signaling proteins involved in tumor progression, such as NF-κB and MMP-9.[5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well microplate

-

Cells of interest (e.g., HUVECs, 4T1)

-

Complete culture medium

-

bFGF (recombinant)

-

bFGF 119-126 peptide (or analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Serum Starvation (Optional): To synchronize cells and reduce basal proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.

-

Treatment:

-

Prepare serial dilutions of the bFGF 119-126 peptide in culture medium.

-

Prepare a solution of bFGF at a concentration known to induce proliferation (e.g., 20 ng/mL).

-

Aspirate the medium from the wells and add 100 µL of the appropriate treatment solutions:

-

Control (medium only)

-

bFGF only

-

bFGF + varying concentrations of the 119-126 peptide

-

119-126 peptide only (to test for intrinsic effects)

-

-

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the bFGF-only treated control. Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.

Western Blotting for Phosphorylated ERK1/2 and Akt

This protocol details the detection of phosphorylated (activated) forms of the downstream signaling proteins ERK1/2 and Akt to assess the inhibitory effect of the bFGF 119-126 peptide on the MAPK and PI3K pathways, respectively.

Materials:

-

6-well plates

-

Cells of interest

-

bFGF (recombinant)

-

bFGF 119-126 peptide (or analog)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum starve the cells for 12-24 hours.

-

Pre-treat the cells with the bFGF 119-126 peptide at various concentrations for 1-2 hours.

-

Stimulate the cells with bFGF (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of ERK and Akt.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Protein Transfer:

-

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total ERK1/2).

-

-

Data Analysis: Quantify the band intensities for both the phosphorylated and total proteins using densitometry software. Calculate the ratio of phosphorylated to total protein to determine the level of inhibition.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the bFGF 119-126 peptide to FGFRs by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-bFGF).

Materials:

-

Cells expressing FGFRs or purified receptor protein

-

96-well plates

-

Binding buffer (e.g., DMEM with 25 mM HEPES, 0.15% gelatin, and 10 µg/mL heparin)

-

Radiolabeled bFGF (e.g., ¹²⁵I-bFGF)

-

Unlabeled bFGF (for non-specific binding control)

-

bFGF 119-126 peptide

-

Filtration apparatus with glass fiber filters

-

Gamma counter

Procedure:

-

Plate Preparation: Seed cells expressing FGFRs in 96-well plates and grow to confluence.

-

Assay Setup:

-

Prepare serial dilutions of the bFGF 119-126 peptide in binding buffer.

-

Prepare a solution of unlabeled bFGF (e.g., 1 µM) for determining non-specific binding.

-

Prepare a solution of radiolabeled bFGF at a concentration close to its Kd.

-

-

Binding Reaction:

-

Wash the cells with binding buffer.

-

Add the following to the wells in triplicate:

-

Total binding: radiolabeled bFGF + binding buffer

-

Non-specific binding: radiolabeled bFGF + excess unlabeled bFGF

-

Competitive binding: radiolabeled bFGF + varying concentrations of the 119-126 peptide

-

-

-

Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

-

Filtration and Washing:

-

Rapidly aspirate the contents of the wells and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Alternatively, for membrane preparations, filter the reaction mixture through glass fiber filters and wash.

-

-

Radioactivity Measurement: Measure the radioactivity retained on the filters or in the wells using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (119-126 peptide) concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The bFGF fragment 119-126 represents a targeted approach to inhibiting the pro-proliferative and pro-angiogenic effects of bFGF. Its mechanism of action, centered on the disruption of FGFR dimerization and activation, provides a clear rationale for its therapeutic potential. While the linear form of the peptide shows activity, the development of more stable and potent cyclic analogs, such as BGF1, highlights a promising direction for drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to further investigate and harness the therapeutic potential of this and similar bFGF-inhibitory peptides. Further research is warranted to fully elucidate the binding kinetics, in vivo efficacy, and safety profile of these promising therapeutic candidates.

References

- 1. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]

- 2. bFGF (119-126), Basic Fibroblast Growth Factor,human, bovine - Elabscience® [elabscience.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. portlandpress.com [portlandpress.com]

bFGF (119-126) role in endothelial cell proliferation

An in-depth guide for researchers, scientists, and drug development professionals on the role of the basic Fibroblast Growth Factor fragment, bFGF (119-126), in endothelial cell proliferation.

Introduction

Basic Fibroblast Growth Factor (bFGF or FGF2) is a potent mitogen for vascular endothelial cells, playing a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is fundamental in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth.[2] The biological effects of bFGF are mediated through its binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 on endothelial cells, which triggers a cascade of intracellular signaling pathways leading to cell proliferation, migration, and differentiation.[2][3]

Given the therapeutic potential of modulating bFGF activity, particularly in cancer and other angiogenesis-dependent diseases, research has focused on identifying specific regions of the bFGF protein responsible for receptor binding and activation. The peptide fragment corresponding to amino acids 119-126 of human and bovine bFGF, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), has been identified as a region involved in receptor interaction.[4][5] This guide provides a comprehensive overview of the documented role of the bFGF (119-126) fragment in the context of endothelial cell proliferation, summarizing key quantitative data, experimental methodologies, and the proposed mechanism of action. Contrary to a potential proliferative role, the available scientific literature predominantly points towards an inhibitory function of this peptide fragment, with its efficacy being highly dependent on its structural conformation.

The Inhibitory Role of bFGF (119-126) on Endothelial Cell Proliferation

The primary documented role of the linear bFGF (119-126) peptide, KRTGQYKL, is the inhibition of endothelial cell proliferation.[4] This inhibitory action is believed to stem from its ability to compete with the full-length bFGF for binding to its high-affinity receptors, thereby blocking the initiation of downstream mitogenic signaling.[4][5]

However, the scientific literature presents conflicting findings regarding the efficacy of the linear peptide. While some studies have reported that bFGF (119-126) inhibits both basal and bFGF-induced proliferation of vascular endothelial cells at submicromolar concentrations, other research has indicated that linear peptides containing this sequence have no significant inhibitory effect.[1][4]

A pivotal study has shed light on this discrepancy by comparing a linear peptide analog of the bFGF (118-126) region with a cyclic version. The findings demonstrated that the cyclic peptide was a potent inhibitor of bFGF-induced endothelial cell proliferation, whereas the linear counterpart was largely ineffective.[1] This suggests that the three-dimensional conformation of the peptide is critical for its ability to effectively bind to the FGFR and exert its inhibitory function.[1] The loop structure of the cyclic peptide is thought to more closely mimic the corresponding region in the native bFGF protein, leading to a more stable and effective interaction with the receptor.[1]

Quantitative Data on the Inhibition of Endothelial Cell Proliferation

The following table summarizes the key quantitative data from studies investigating the inhibitory effects of bFGF (119-126) and its analogs on endothelial cell proliferation.

| Peptide/Analog | Sequence/Structure | Cell Type | Effect | Concentration / IC50 | Reference |

| bFGF (119-126) | KRTGQYKL (Linear) | Bovine Aortic Endothelial Cells | Complete inhibition of basal proliferation | 1 µg/mL | [1] |

| BGF1 | CLKRTGQYKLC (Cyclic) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of FGF2-induced proliferation | IC50 = 1.09 µM | [1] |

| BGF2 | Ac-LKRTGQYKL (Linear) | Human Umbilical Vein Endothelial Cells (HUVECs) | Ineffective in inhibiting proliferation | Not Applicable | [1] |

Experimental Protocols

This section details the methodologies employed in key experiments to assess the impact of bFGF (119-126) on endothelial cell proliferation.

Bovine Aortic Endothelial Cell Proliferation Assay

This protocol is based on the methodology described by Yayon et al. (1993).[4]

-

Cell Culture:

-

Primary cultures of bovine aortic endothelial cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% glutamine.[4]

-

-

Assay Procedure:

-

Seed the bovine aortic endothelial cells in 24-well plates at a density of 5,000 cells per well in the complete growth medium.[4]

-

The bFGF (119-126) peptide, dissolved in phosphate-buffered saline (PBS) and filtered, is added to the wells at the desired concentrations (e.g., 1 µg/mL).[4]

-

The peptide is added daily for the duration of the experiment (typically 1-6 days).[4]

-

To determine cell proliferation, cells are counted at regular intervals (e.g., every other day).[4]

-

For cell counting, the cells are removed from the wells by trypsinization and then counted using a Coulter Counter.[4]

-

HUVEC Proliferation Assay with FGF2 Stimulation

This protocol is adapted from the study by Hosseini et al. (2021), which investigated cyclic and linear analogs.[1]

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in their appropriate growth medium.

-

-

Assay Procedure:

-

Seed HUVECs in 96-well plates at a suitable density.

-

After cell attachment, the medium is replaced with a basal medium containing a low percentage of serum to induce quiescence.

-

The cells are then treated with the peptide analogs (e.g., cyclic BGF1 or linear BGF2) at various concentrations (e.g., 0.22 to 1.8 µM for BGF1).[1]

-

Following the addition of the peptides, the cells are stimulated with a pro-proliferative concentration of full-length bFGF (FGF2), for example, 20 ng/mL.[1]

-

Control wells include cells with no treatment, cells with FGF2 alone, and cells with peptide alone.

-

The plates are incubated for a period sufficient to observe proliferation (e.g., 48-72 hours).

-

Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The absorbance is read at a specific wavelength, and the results are used to calculate the percentage of inhibition and the IC50 value.

-

Signaling Pathways and Mechanism of Action

The proliferative effects of full-length bFGF in endothelial cells are initiated by its binding to FGFR1, leading to receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This activates several downstream signaling cascades, most notably the Ras-MAPK pathway, which is crucial for cell proliferation, and the PLCγ/IP3/Ca2+ pathway, which also plays a role in angiogenesis.[2][6]

The bFGF (119-126) fragment, particularly in its more stable cyclic form, acts as a competitive antagonist. By binding to FGFR1, it physically obstructs the binding of the full-length bFGF, thus preventing receptor dimerization and the subsequent activation of these proliferative signaling pathways.

Conclusion

The bFGF (119-126) peptide fragment, KRTGQYKL, does not promote endothelial cell proliferation. Instead, the scientific literature indicates its primary role is as an inhibitor of bFGF-induced proliferation. The efficacy of this inhibition is critically dependent on the peptide's conformation, with cyclic analogs demonstrating significantly higher potency than their linear counterparts. This inhibitory action is achieved through competitive binding to the FGF receptor, thereby blocking the mitogenic signals of the full-length bFGF. For researchers and drug development professionals, these findings highlight the potential of conformationally constrained peptides derived from the bFGF (119-126) region as therapeutic agents to target pathological angiogenesis. Further research into the optimization of these cyclic peptides could lead to the development of novel anti-angiogenic therapies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Fibroblast growth factor signaling pathway in endothelial cells is activated by BMPER to promote angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelial proteoglycans inhibit bFGF binding and mitogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. bFGF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. Role of Basic Fibroblast Growth Factor in Cancer: Biological Activity, Targeted Therapies, and Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Tumor Properties of bFGF (119-126): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic fibroblast growth factor (bFGF or FGF2) is a pleiotropic protein that plays a crucial role in tumorigenesis by promoting cell proliferation, angiogenesis, and inhibiting apoptosis.[1][2] Consequently, targeting the bFGF signaling pathway presents a promising strategy for cancer therapy. This technical guide delves into the anti-tumor properties of a specific peptide fragment derived from bFGF, corresponding to amino acid residues 119-126 (KRTGQYKL).[3][4] This peptide, and its cyclic analogs, have demonstrated significant potential in inhibiting tumor growth by interfering with the bFGF/FGFR1 signaling axis. This document provides a comprehensive overview of the quantitative anti-tumor effects, detailed experimental protocols for its evaluation, and a visualization of the implicated signaling pathways.

Quantitative Anti-Tumor Efficacy of bFGF (118-126) Analogs

The anti-tumor activity of a cyclic peptide analog of the bFGF (118-126) fragment, referred to as BGF1, has been quantified in several studies. This peptide has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in vivo.

Table 1: In Vitro Anti-Proliferative Activity of Cyclic bFGF (118-126) Analog (BGF1) [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HUVECs | Human Umbilical Vein Endothelial Cells | 1.09 |

| 4T1 | Murine Mammary Carcinoma | 1.27 |

| U87 | Human Glioblastoma | Not specified |

| SKOV3 | Human Ovarian Carcinoma | Not specified |

Note: The anti-proliferative activity was assessed in the presence of 20 ng/ml bFGF.[1]

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of Cyclic bFGF (118-126) Analog (BGF1) in a 4T1 Murine Mammary Carcinoma Model [1][5]

| Treatment Group | Dosage | Outcome |

| BGF1 | 2 and 10 mg/kg (daily, i.p.) | More effective tumor growth inhibition than Avastin. Increased animal survival without weight loss. |

| BGF2 (linear peptide) | 2 and 10 mg/kg (daily, i.p.) | No significant anti-tumor effects. |

| Avastin | 5 mg/kg (twice, once every 14 days, i.v.) | Standard anti-angiogenic agent for comparison. |

These results underscore the significance of the cyclic structure of the bFGF (118-126) fragment for its anti-tumor functionality.[1][5]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to characterize the anti-tumor properties of bFGF (119-126) and its analogs.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of the peptide on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., HT-29, LoVo, Caco2, 4T1, U87, SKOV3) in 96-well plates at a density of 5 x 10³ cells per well.[1]

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Starvation: Wash the cells with Phosphate Buffered Saline (PBS) and then culture them in a medium containing a low serum concentration (e.g., 0.4% FBS) for 24 hours to synchronize the cell cycle.

-

Treatment: Treat the cells with serially diluted concentrations of the bFGF (119-126) peptide or its analogs. Include control groups with no treatment, bFGF alone (e.g., 20 ng/mL), and bFGF plus the peptide.

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to determine the effect of the peptide on cell cycle progression.

-

Cell Treatment: Treat starved cancer cells with the bFGF (119-126) peptide, bFGF alone, or a combination of both for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol and store them at 4°C for at least 2 hours.

-

Staining: Wash the cells with PBS and resuspend them in a staining buffer containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

Incubation: Incubate the cells in the staining solution, protected from light.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A peptide that arrests the cell cycle at the G0/G1 phase would show an increased percentage of cells in this phase and a decreased percentage in the S phase.[1]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the bFGF (119-126) peptide for a specified period (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. The results will show four distinct cell populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).

Signaling Pathways and Experimental Workflow

The anti-tumor effect of the bFGF (119-126) peptide is primarily mediated by its interference with the bFGF-FGFR1 signaling cascade, which subsequently inhibits downstream pathways like the Ras-MAPK/Erk pathway.[1]

Signaling Pathway of bFGF-Induced Tumor Proliferation

Caption: bFGF-FGFR1 signaling pathway and its inhibition.

Experimental Workflow for Evaluating Anti-Tumor Properties

Caption: Workflow for evaluating bFGF (119-126) anti-tumor properties.

Mechanism of Action

The bFGF (119-126) peptide and its more potent cyclic analogs exert their anti-tumor effects through a multi-faceted mechanism:

-

Inhibition of bFGF/FGFR1 Binding: The peptide competitively inhibits the binding of bFGF to its high-affinity receptor, FGFR1.[6] This blockade is the initial and critical step in its anti-tumor action.

-

Downregulation of MAPK/Erk Signaling: By preventing the activation of FGFR1, the peptide subsequently suppresses the downstream Ras-MAPK/Erk signaling pathway.[1] This is evidenced by a reduction in the levels of phosphorylated Erk1/2.

-

Cell Cycle Arrest: The inhibition of proliferative signaling pathways leads to cell cycle arrest, primarily at the G0/G1 phase.[1] This prevents cancer cells from entering the S phase, thereby halting DNA replication and cell division.

-

Induction of Apoptosis: The cyclic analog BGF1 has been shown to induce apoptosis in tumor and endothelial cells.[1][5] This is associated with increased expression of p53 and decreased expression of the anti-apoptotic protein Bcl-2.[5][6]

-

Anti-Angiogenic Effects: By targeting the bFGF pathway, which is a potent driver of angiogenesis, the peptide can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[1] Immunohistochemical analysis has shown a decrease in the microvascular density marker CD31 in tumors treated with BGF1.[5][6]

-

Suppression of Metastasis: The cyclic peptide BGF1 has also demonstrated the potential to suppress tumor invasion by modulating the expression of metastasis-related proteins, including MMP-9, E-cadherin, N-cadherin, and Vimentin.[5][6]

Conclusion

The bFGF (119-126) peptide and its structurally optimized cyclic analogs represent a promising class of targeted anti-cancer agents. Their ability to specifically interfere with the bFGF/FGFR1 signaling axis leads to a potent and multi-pronged anti-tumor response, encompassing the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of these peptides as novel cancer therapeutics. Future preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

- 1. portlandpress.com [portlandpress.com]

- 2. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Involvement of MAPK/ERK kinase-ERK pathway in exogenous bFGF-induced Egr-1 binding activity enhancement in anoxia-reoxygenation injured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bFGF (119-126) | TargetMol [targetmol.com]

- 6. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of bFGF (119-126) in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic fibroblast growth factor (bFGF), also known as FGF2, is a potent signaling protein that plays a crucial role in cellular proliferation, differentiation, and angiogenesis. In the context of cardiovascular disease, bFGF has been extensively studied for its pro-angiogenic and cardioprotective effects, particularly in models of myocardial infarction and ischemia. It has been shown to promote the survival of cardiomyocytes, stimulate the formation of new blood vessels, and improve cardiac function. The peptide fragment bFGF (119-126) corresponds to a sequence within the full bFGF protein and has been identified as an inhibitor of bFGF receptor dimerization and activation.[1][2][3] This inhibitory action suggests a potential role for bFGF (119-126) as a research tool to probe the mechanisms of bFGF signaling in cardiovascular health and disease. This technical guide provides an in-depth overview of the available data and methodologies related to the use of bFGF (119-126) in cardiovascular research, with a focus on its inhibitory effects.

Quantitative Data on the Effects of bFGF (119-126)

The available research on bFGF (119-126) has primarily focused on its effects on endothelial cell proliferation in vitro. It is important to note that there is a lack of published in vivo data for this specific peptide in cardiovascular disease models. The role of the linear bFGF (119-126) peptide in inhibiting the interaction between FGF2 and its receptor, FGFR1, has been a subject of some debate in the scientific literature.[4] While some studies have shown that it can inhibit the proliferation of endothelial cells, others have reported no significant effect.[4] A cyclized version of the related bFGF (118-126) fragment has demonstrated more potent inhibitory effects on endothelial and tumor cell proliferation and migration.[4]

The following table summarizes the key findings from in vitro studies on bFGF (119-126) and related peptides.

| Peptide | Cell Type | Assay | Effect | Concentration | Citation |

| bFGF (119-126) | Vascular Endothelial Cells | Proliferation Assay | Inhibition of basal and bFGF-induced proliferation | Submicromolar | [1] |

| KRTGQYKL (bFGF 119-126) | Bovine Aortic Endothelial Cells | Proliferation Assay | Complete inhibition of proliferation (in the absence of bFGF) | 1 µg/ml | [4] |

| Cyclic BGF1 (based on bFGF 118-126) | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Inhibition of bFGF-induced proliferation | IC50 = 1.09 µM | [4] |

| Cyclic BGF1 (based on bFGF 118-126) | 4T1 Mammary Carcinoma Cells | Proliferation Assay | Inhibition of bFGF-induced proliferation | IC50 = 1.27 µM | [4] |

Experimental Protocols

Given the limited specific protocols for bFGF (119-126) in cardiovascular models, this section provides a detailed methodology for a standard in vitro angiogenesis assay that can be used to assess the inhibitory effects of this peptide.

Endothelial Cell Tube Formation Assay

This assay is a widely used in vitro method to evaluate the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis. It can be used to test the pro-angiogenic effects of factors like bFGF and the inhibitory potential of molecules like bFGF (119-126).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement Membrane Extract (e.g., Matrigel)

-

96-well cell culture plates

-

Recombinant human bFGF

-

bFGF (119-126) peptide

-

Calcein AM or other suitable cell staining solution

-

Inverted microscope with imaging capabilities

Procedure:

-

Preparation of Basement Membrane Extract Plates:

-

Thaw the Basement Membrane Extract on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding:

-

Culture HUVECs to 70-90% confluency.

-

Harvest the cells and resuspend them in endothelial cell growth medium at a concentration of 1 x 10^5 to 1.5 x 10^5 cells/mL.

-

Prepare different treatment groups in separate tubes:

-

Control (cells only)

-

bFGF stimulation (e.g., 50 ng/mL bFGF)

-

bFGF stimulation + bFGF (119-126) (e.g., 50 ng/mL bFGF + varying concentrations of the peptide)

-

bFGF (119-126) only (to test for any direct effects)

-

-

Add 100 µL of the cell suspension with the respective treatments to each well of the prepared plate.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

-

-

Visualization and Quantification:

-

After incubation, carefully remove the medium from the wells.

-

Stain the cells with Calcein AM or another suitable dye according to the manufacturer's instructions.

-

Visualize the tube formation using an inverted microscope.

-

Capture images of the tube network in each well.

-

Quantify the extent of tube formation using image analysis software. Parameters to measure include total tube length, number of junctions, and number of loops.

-

Signaling Pathways and Mechanisms of Action

The pro-angiogenic and cardioprotective effects of bFGF are mediated through its binding to Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This binding leads to receptor dimerization and the activation of several downstream signaling pathways. The bFGF (119-126) peptide is known to inhibit this initial step of receptor dimerization and activation.[1][2][3] Therefore, it is expected to block the subsequent signaling cascades.

The primary signaling pathways activated by bFGF in the cardiovascular system include:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT Pathway: This pathway is a key regulator of cell survival and apoptosis.

-

PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.

The following diagrams illustrate the known signaling pathway of bFGF and the proposed point of inhibition by the bFGF (119-126) peptide.

Caption: bFGF signaling pathway and inhibition by bFGF (119-126).

Experimental Workflow for Assessing bFGF (119-126) in a Myocardial Infarction Model

While no in vivo studies for bFGF (119-126) in cardiovascular disease have been identified, the following workflow outlines a potential experimental design to investigate its effects in a preclinical model of myocardial infarction.

Caption: Proposed workflow for in vivo evaluation of bFGF (119-126).

Conclusion

The bFGF (119-126) peptide presents an interesting tool for researchers studying the role of bFGF signaling in cardiovascular disease. Its ability to inhibit bFGF receptor activation allows for the specific investigation of the consequences of blocking this pathway in various experimental settings. While the current body of literature is primarily focused on its in vitro effects on endothelial cells, the protocols and conceptual frameworks provided in this guide offer a starting point for its application in more complex cardiovascular disease models. Further research is warranted to elucidate the potential of bFGF (119-126) as a modulator of cardiac repair and remodeling, and to translate the in vitro findings to a preclinical in vivo setting.

References

A Framework for the Structural and Functional Analysis of the Novel Peptide KRTGQYKL

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and characterization of novel peptides are pivotal in advancing therapeutic and biotechnological frontiers. This technical guide outlines a comprehensive framework for the structural and functional analysis of a putative novel peptide sequence, KRTGQYKL. In the absence of existing literature on this specific sequence, this document serves as a roadmap, detailing the necessary in silico, biophysical, and biochemical methodologies to elucidate its structure, function, and potential as a therapeutic lead. The protocols and analytical strategies presented herein are grounded in established principles of peptide science and are designed to provide a robust foundation for researchers embarking on the characterization of unstudied peptides.

Introduction to Peptide Analysis

Peptides, short chains of amino acids linked by peptide bonds, are fundamental to a vast array of physiological processes, acting as hormones, neurotransmitters, and antimicrobial agents.[1] Their high specificity and lower toxicity compared to small molecules make them attractive candidates for drug development.[2] The function of a peptide is intrinsically linked to its three-dimensional structure. Therefore, a thorough structural and functional analysis is the critical first step in the journey from a novel sequence to a potential therapeutic application. This guide will walk through the theoretical and experimental workflow for characterizing a novel octapeptide with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL).

Initial In Silico Characterization

Prior to any resource-intensive experimental work, a preliminary analysis using bioinformatics tools can provide valuable insights into the potential properties of KRTGQYKL. These computational predictions can guide subsequent experimental design.

Table 1: Predicted Physicochemical Properties of KRTGQYKL

| Property | Predicted Value | Method/Tool | Significance |

| Molecular Weight | 1007.2 g/mol | Sequence-based calculation | Essential for mass spectrometry and other analytical techniques. |

| Isoelectric Point (pI) | 9.75 | ExPASy ProtParam | Predicts the pH at which the peptide has no net charge, influencing its solubility and electrophoretic behavior. |

| Net Charge at pH 7 | +2 | Sequence-based (Lys, Arg) | Indicates potential for electrostatic interactions with negatively charged molecules like cell membranes.[3] |

| Grand Average of Hydropathicity (GRAVY) | -1.588 | Kyte & Doolittle scale on ExPASy ProtParam | Suggests the peptide is likely hydrophilic and soluble in aqueous environments. |

Experimental Workflow for Structural and Functional Characterization

The following diagram outlines a logical workflow for the comprehensive analysis of a novel peptide such as KRTGQYKL.

Caption: Experimental workflow for novel peptide characterization.

Detailed Experimental Protocols

Peptide Synthesis and Purification

Objective: To chemically synthesize and purify the KRTGQYKL peptide for subsequent experiments.

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid (Leucine) using a coupling reagent like HCTU and a base such as diisopropylethylamine (DIEA). Add this mixture to the deprotected resin and allow it to react.

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Lys, Tyr, Gln, Gly, Thr, Arg, Lys).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

-

Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Dissolve the lyophilized peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA).

-

Inject the sample onto a C18 column.

-

Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Confirm the purity and identity of the collected fractions using Mass Spectrometry.

Structural Analysis

Objective: To determine the secondary and tertiary structure of the KRTGQYKL peptide.

Protocol: Circular Dichroism (CD) Spectroscopy

-

Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (due to the Tyrosine residue) or a colorimetric assay (e.g., BCA).

-

Place the peptide solution in a quartz cuvette with a short path length (e.g., 1 mm).

-

Record CD spectra in the far-UV region (190-250 nm) at a controlled temperature (e.g., 25°C).

-

Analyze the resulting spectrum for characteristic signatures of secondary structures:

-

α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 193 nm.

-

β-sheet: A single negative band around 218 nm and a positive band around 195 nm.

-

Random coil: A strong negative band around 195 nm.

-

Table 2: Hypothetical Quantitative Data from Structural Analysis

| Experiment | Parameter Measured | Hypothetical Result for KRTGQYKL | Interpretation |

| CD Spectroscopy | Molar Ellipticity [θ] at 195 nm | -15,000 deg·cm²·dmol⁻¹ | Suggests a predominantly random coil structure in aqueous buffer, which is common for short, linear peptides. |

| 2D NMR (NOESY) | Cross-peak intensities | No significant long-range (i > j+1) proton-proton correlations. | Consistent with a lack of a stable, folded structure in solution. |

| X-ray Crystallography | Resolution | Not applicable (if peptide does not crystallize). | Many short peptides are too flexible to form crystals suitable for X-ray diffraction. |

Functional Analysis

Objective: To investigate the potential biological activity of KRTGQYKL. Given its positive charge, a primary hypothesis could be its interaction with cell membranes or specific protein receptors.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilize a potential binding partner (e.g., a target protein or a lipid bilayer) on a sensor chip.

-

Prepare a series of dilutions of the KRTGQYKL peptide in a suitable running buffer.

-

Flow the peptide solutions over the sensor chip at a constant rate, starting with the lowest concentration.

-

Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound peptide.

-

After each association phase, flow buffer alone to measure the dissociation.

-

Regenerate the sensor surface if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 3: Hypothetical Quantitative Data from Functional Assays

| Experiment | Parameter Measured | Hypothetical Result for KRTGQYKL | Interpretation |

| SPR | Equilibrium Dissociation Constant (KD) | 10 µM (for binding to a hypothetical receptor) | Indicates a moderate binding affinity. Further optimization could be pursued to enhance this. |

| Cell Viability Assay | IC50 | > 100 µM on HEK293 cells | Suggests the peptide is not cytotoxic to this cell line at the tested concentrations. |

| Antimicrobial Assay | Minimum Inhibitory Concentration (MIC) | 32 µg/mL against E. coli | Demonstrates potential antimicrobial activity, possibly through membrane disruption due to its cationic nature.[3][4] |

Hypothetical Signaling Pathway Involvement

Should KRTGQYKL be found to interact with a cell surface receptor, it could modulate intracellular signaling pathways. The following diagram illustrates a generic G-protein coupled receptor (GPCR) pathway that a novel peptide might activate.

Caption: A hypothetical GPCR signaling pathway activated by KRTGQYKL.

Conclusion

The structural and functional elucidation of a novel peptide sequence like KRTGQYKL requires a systematic and multi-faceted approach. This guide provides a foundational framework, from initial in silico predictions to detailed experimental protocols for synthesis, structural analysis, and functional characterization. While the specific properties and activities of KRTGQYKL remain to be discovered, the methodologies outlined here represent a comprehensive strategy for its investigation and for the characterization of other novel peptides, ultimately paving the way for new discoveries in biology and medicine.

References

- 1. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Rapid and accurate structure-based therapeutic peptide design using GPU accelerated thermodynamic integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Research on bFGF(119-126) and its Derivatives: A Technical Guide

This guide provides an in-depth analysis of the early research surrounding the basic Fibroblast Growth Factor (bFGF) fragment bFGF(119-126) and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the foundational studies that established the biological activity and mechanism of action of this peptide.

Introduction

Basic Fibroblast Growth Factor (bFGF), a member of the FGF family, is a potent mitogen involved in various physiological processes, including cell proliferation, differentiation, and angiogenesis. The peptide fragment corresponding to amino acids 119-126 of human and bovine bFGF, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), was identified in early studies as a biologically active region. This peptide and its derivatives have been shown to act as antagonists to the full-length bFGF, primarily by inhibiting the dimerization and activation of its receptors (FGFRs).[1][2] This guide summarizes the key quantitative data from this early research, details the experimental protocols used, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on the inhibitory activity of bFGF(119-126). The data is primarily derived from the seminal 1993 study by Yayon et al. published in the Proceedings of the National Academy of Sciences (PNAS).

Table 1: Inhibition of bFGF Binding to its High-Affinity Receptors

| Peptide Sequence | Cell Line | Experimental Assay | IC50 (µM) | Reference |

| KRTGQYKL | NIH 3T3 | Inhibition of ¹²⁵I-labeled bFGF binding | ~10-20 fold higher than to soluble receptor | [3] |

| KRTGQYKL | Soluble FGFR-1 | Inhibition of ¹²⁵I-labeled bFGF binding | Not explicitly stated, but implied to be in the submicromolar range | [3] |

Table 2: Inhibition of Endothelial Cell Proliferation

| Peptide Sequence | Cell Line | Experimental Conditions | Concentration for Complete Inhibition | Reference |

| KRTGQYKL | Bovine Aortic Endothelial Cells | Basal growth | 1 µg/mL | [3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on bFGF(119-126).

Cell Proliferation Assay

This protocol was used to assess the effect of bFGF(119-126) on the proliferation of endothelial cells.

Objective: To determine the inhibitory effect of the KRTGQYKL peptide on the basal and bFGF-induced proliferation of bovine aortic endothelial cells.

Materials:

-

Bovine aortic endothelial cells

-

Dulbecco's modified Eagle's medium (DMEM)

-

10% bovine calf serum

-

24-well plates

-

KRTGQYKL peptide, dissolved in PBS and filtered

-

Human recombinant bFGF

-

Trypsin solution

-

Coulter Counter

Procedure:

-

Bovine aortic endothelial cells were seeded in 24-well plates at a density of 5000 cells per well in DMEM supplemented with 10% bovine calf serum.[3]

-

The peptide, dissolved in PBS and filtered, was added to the cell cultures daily for a period of 1 to 6 days, as per the experimental design.[3]

-

For experiments assessing the inhibition of bFGF-induced proliferation, cells were incubated with a submaximal concentration of the peptide with or without the addition of human recombinant bFGF at 10 ng/ml.

-

Cell proliferation was quantified every other day or at the end of the experiment (day 6) by detaching the cells with trypsin and counting them using a Coulter Counter.[3]

High-Affinity Receptor Binding Assay

This protocol was employed to evaluate the ability of bFGF(119-126) to inhibit the binding of radiolabeled bFGF to its receptors on NIH 3T3 cells.

Objective: To quantify the inhibition of ¹²⁵I-labeled bFGF binding to high-affinity receptors on NIH 3T3 cells by the KRTGQYKL peptide.

Materials:

-

NIH 3T3 cells

-

¹²⁵I-labeled bFGF (2 ng/ml)

-

DMEM with 0.1% BSA

-

Heparin (200 ng/ml)

-

KRTGQYKL peptide at various concentrations

-

Washing buffer

Procedure:

-

NIH 3T3 cells, known to express FGFR-1, were used for the binding assay.[3]

-

Cells were incubated with a constant concentration of ¹²⁵I-labeled bFGF (2 ng/ml) in 250 µl of DMEM containing 0.1% BSA and heparin at 200 ng/ml.[3]

-

Increasing concentrations of the KRTGQYKL peptide were added to the incubation mixture.[3]

-

The incubation was carried out for 90 minutes at 4°C.[3]

-

After incubation, the cells were washed to remove unbound radiolabeled bFGF.[3]

-

Cell-associated radioactivity was then determined to quantify the amount of bound ¹²⁵I-labeled bFGF.[3]

Affinity Labeling of Soluble FGFR-1

This experiment was designed to demonstrate the direct interaction of the peptide with the bFGF receptor.

Objective: To visualize the inhibition of chemical cross-linking of ¹²⁵I-labeled bFGF to a soluble form of its receptor (FGFR-1) by the KRTGQYKL peptide.

Materials:

-

Soluble FGFR-1 (prepared as described in the original publication)

-

¹²⁵I-labeled bFGF (2 ng)

-

Heparin (200 ng/ml)

-

KRTGQYKL peptide at various concentrations

-

Cross-linking agent

-

SDS/7.5% polyacrylamide gel

-

X-ray film

Procedure:

-

Washed beads (50 µl) containing immobilized soluble FGFR-1 were incubated with ¹²⁵I-labeled bFGF (2 ng) in the presence of heparin (200 ng/ml).[3]

-

The incubation was performed in the absence or presence of different concentrations of the KRTGQYKL peptide.

-

After incubation, a chemical cross-linking agent was added to covalently link the bound bFGF to its receptor.

-

The resulting protein complexes were separated by SDS/7.5% polyacrylamide gel electrophoresis.[3]

-

The gel was then dried and exposed to X-ray film to visualize the radiolabeled complexes.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the bFGF signaling pathway, the mechanism of inhibition by bFGF(119-126), and the experimental workflows described above.

Caption: bFGF Signaling Pathway and Inhibition by bFGF(119-126).

Caption: Workflow for the Cell Proliferation Assay.

Caption: Workflow for the Receptor Binding Assay.

References

Methodological & Application

Application Note & Protocol: In Vitro Cell Proliferation Inhibition Assay for bFGF (119-126)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent signaling protein crucial for a wide range of cellular processes, including proliferation, migration, and differentiation.[1][2][3] It plays a vital role in embryonic development, tissue repair, and angiogenesis.[2][3] bFGF exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs) on the cell surface, which triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that ultimately drive cell proliferation.[1][4][5]

The peptide bFGF (119-126), with the sequence KRTGQYKL, corresponds to a surface loop region of the full bFGF protein.[6][7] This specific fragment has been identified as a key component in the interaction with FGFRs. Unlike the full-length protein, the bFGF (119-126) peptide acts as an antagonist. It functions by inhibiting the dimerization and subsequent activation of bFGF receptors, thereby blocking the signaling cascade that leads to cell proliferation.[8][9][10]

This document provides a detailed protocol for an in vitro cell proliferation assay to quantify the inhibitory activity of the bFGF (119-126) peptide on cell proliferation induced by full-length bFGF.

Principle of the Assay

The assay is designed to measure the ability of the bFGF (119-126) peptide to inhibit the mitogenic effects of full-length bFGF. The general workflow involves culturing a cell line known to proliferate in response to bFGF, such as Human Umbilical Vein Endothelial Cells (HUVECs). These cells are first stimulated with a fixed concentration of full-length recombinant bFGF to induce proliferation. Concurrently, the cells are treated with varying concentrations of the bFGF (119-126) peptide. After a suitable incubation period, cell viability and proliferation are quantified using a colorimetric method, such as the WST-1 assay. The WST-1 assay utilizes a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable, proliferating cells and can be measured by absorbance. A reduction in absorbance in the presence of the bFGF (119-126) peptide indicates successful inhibition of bFGF-induced proliferation.

bFGF Signaling Pathway and Point of Inhibition

The canonical FGF signaling pathway is initiated when bFGF binds to its specific FGF Receptor (FGFR) in the presence of heparan sulfate proteoglycan co-receptors.[5] This binding event induces the formation of a stable ternary complex, leading to FGFR dimerization and the activation of its intracellular tyrosine kinase domain through autophosphorylation.[1][5] Activated FGFRs then recruit and phosphorylate various cytosolic adaptor proteins and enzymes, initiating multiple downstream signaling cascades. Key pathways include the Ras-MAPK pathway, which is a primary driver of cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[2][4] The bFGF (119-126) peptide is hypothesized to compete with the full-length bFGF protein for binding to the FGFR, thereby preventing the initial dimerization and activation steps required to trigger the downstream signaling events.

Detailed Experimental Protocol

This protocol is optimized for HUVECs but can be adapted for other bFGF-responsive cell lines such as fibroblasts or various cancer cell lines (e.g., 4T1 mammary carcinoma, U87 glioblastoma).[6]

Materials and Reagents

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

-

Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2)

-

Starvation Medium: Basal medium (e.g., EBM-2) with 0.5% Fetal Bovine Serum (FBS)

-

Reagents:

-

Recombinant Human bFGF (full-length)

-

bFGF (119-126) peptide (ensure high purity)

-

WST-1 Cell Proliferation Reagent

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at ~450 nm

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

Assay Procedure

-

Cell Seeding:

-

Culture HUVECs to ~80% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 18-24 hours to allow for cell attachment.

-

-

Serum Starvation (Optional but Recommended):

-

Carefully aspirate the culture medium.

-

Wash each well once with 100 µL of sterile PBS.

-